molecular formula C9H10N2O3 B1367956 Glycine, N-methyl-N-(2-pyridinylcarbonyl)- CAS No. 125686-77-3

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Cat. No.: B1367956
CAS No.: 125686-77-3
M. Wt: 194.19 g/mol
InChI Key: BJAXEZMIXJTTEU-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of glycine, an amino acid, and features a pyridine ring attached to the glycine backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- typically involves the reaction of glycine with N-methyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

Industrial production of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring may play a crucial role in these interactions, facilitating binding through π-π stacking or hydrogen bonding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-methyl-N-(2-furanylcarbonyl)-: Similar structure but with a furan ring instead of a pyridine ring.

    Glycine, N-methyl-N-(2-thiophenylcarbonyl)-: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications.

Properties

IUPAC Name

2-[methyl(pyridine-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAXEZMIXJTTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588313
Record name N-Methyl-N-(pyridine-2-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125686-77-3
Record name N-Methyl-N-(pyridine-2-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-methyl-1-pyridin-2-ylformamido)acetic acid
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